N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide serves as a key intermediate in the synthesis of Raltegravir, an antiretroviral drug primarily used for the treatment of HIV infection. [ [] https://www.semanticscholar.org/paper/a56e72f8dc4bff741200216f7f4f85c8bea2b804 ] Its importance in scientific research stems from its role as a precursor to Raltegravir, enabling the exploration of novel HIV integrase inhibitors and the development of more effective HIV treatment strategies.
The synthesis of N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves a debenzylation process. This specific reaction utilizes benzyl(2-{4-[(4-fluorobenzyl)carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}propan-2-yl)carbamate as the starting material, which undergoes debenzylation to yield the desired compound. [ [] https://www.semanticscholar.org/paper/a56e72f8dc4bff741200216f7f4f85c8bea2b804 ]
The primary application of N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is its utilization as a crucial intermediate in the multi-step synthesis of Raltegravir. [ [] https://www.semanticscholar.org/paper/a56e72f8dc4bff741200216f7f4f85c8bea2b804 ] This application is significant as Raltegravir represents a vital component in the therapeutic regimen for managing HIV infection.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: